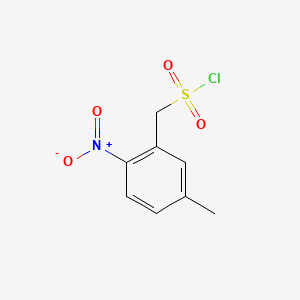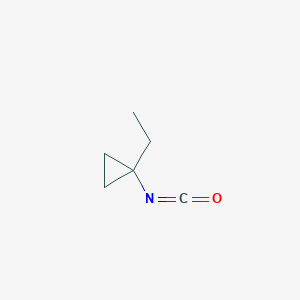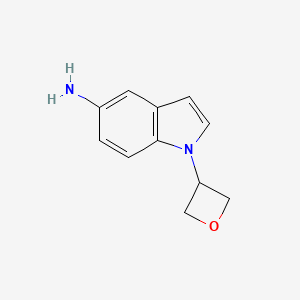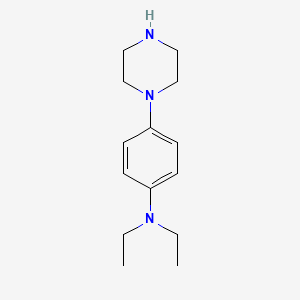
n,n-Diethyl-4-(piperazin-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n,n-Diethyl-4-(piperazin-1-yl)aniline: is an organic compound that belongs to the class of piperazine derivatives. It is known for its applications in various fields such as pharmaceuticals, agrochemicals, and dyestuffs . The compound has a molecular formula of C14H23N3 and a molecular weight of 233.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Diethyl-4-(piperazin-1-yl)aniline typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions are often carried out under basic conditions and may involve the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but it is likely that large-scale synthesis follows similar routes as laboratory methods, with optimizations for yield and purity. The use of continuous flow reactors and solid-phase synthesis might be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: n,n-Diethyl-4-(piperazin-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenated compounds or sulfonium salts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the piperazine ring .
Scientific Research Applications
Chemistry: In chemistry, n,n-Diethyl-4-(piperazin-1-yl)aniline is used as an intermediate in the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: The compound is used in biological research to study its effects on various biological systems. It may serve as a model compound for understanding the behavior of piperazine derivatives in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is a key intermediate in the synthesis of pharmaceutical drugs that target specific receptors or enzymes .
Industry: In the industrial sector, the compound is used in the production of agrochemicals and dyestuffs. Its derivatives are employed as intermediates in the manufacture of various industrial products .
Mechanism of Action
The mechanism of action of n,n-Diethyl-4-(piperazin-1-yl)aniline involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring allows for binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives being studied .
Comparison with Similar Compounds
- 4-(1-Piperazinyl)aniline
- N,N-dimethyl-4-(piperazin-1-yl)aniline
- N,N-diethyl-4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}aniline
Uniqueness: n,n-Diethyl-4-(piperazin-1-yl)aniline is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and industrial chemicals .
Properties
CAS No. |
479226-35-2 |
|---|---|
Molecular Formula |
C14H23N3 |
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-diethyl-4-piperazin-1-ylaniline |
InChI |
InChI=1S/C14H23N3/c1-3-16(4-2)13-5-7-14(8-6-13)17-11-9-15-10-12-17/h5-8,15H,3-4,9-12H2,1-2H3 |
InChI Key |
ALZHGWQQHBRHSO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Butoxy-3-(5-{9-butoxy-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),4,6,8,10-pentaen-3-ylidene}penta-1,3-dien-1-yl)-2-butyl-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(12),2,4,6,8,10-hexaen-2-ium; tetrafluoroboranuide](/img/structure/B13529936.png)

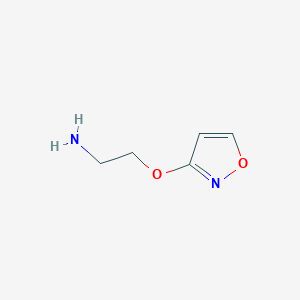
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[5,4-C]pyridine](/img/structure/B13529951.png)
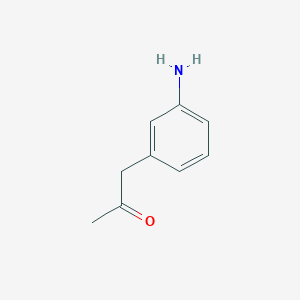
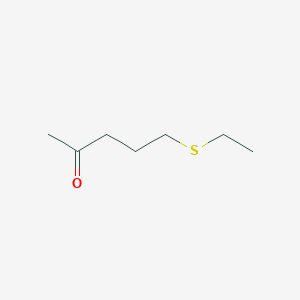
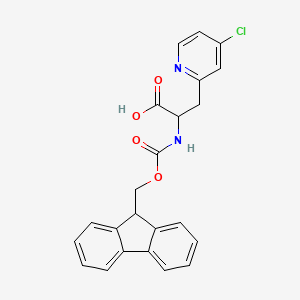
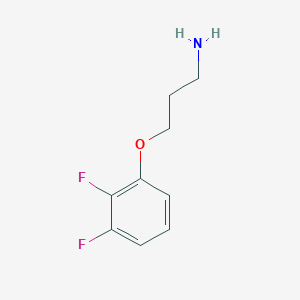
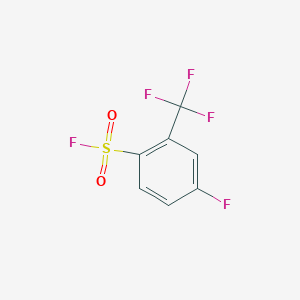
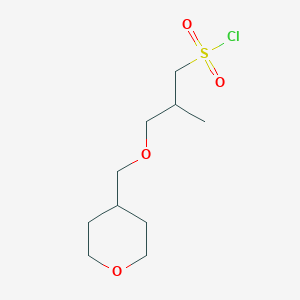
![{1-[2-(Methoxymethyl)oxan-2-yl]-2,2-dimethylcyclopropyl}methanamine](/img/structure/B13530001.png)
